3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 4-methylbenzyl chloride with 1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown promise in the treatment of cancer, inflammation, and neurological disorders due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and urease, leading to its therapeutic effects. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the fused ring system, leading to different biological activities and applications.
1,2,3-Triazoles: These compounds have a different triazole ring arrangement and are known for their applications in click chemistry and drug design.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H13N3S2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C16H13N3S2/c1-11-6-8-12(9-7-11)10-20-15-17-18-16-19(15)13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3 |
InChI Key |
PPLWUMMAKYQHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
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